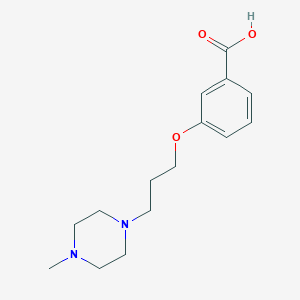
3-(3-(4-Methylpiperazin-1-yl)propoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD09708051 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09708051 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of MFCD09708051 is carried out on a large scale using optimized processes to ensure cost-effectiveness and efficiency. The methods involve continuous flow reactors and automated systems to maintain consistent quality and high production rates.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD09708051 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an alcohol or ketone, while reduction may produce an alkane or amine.
Applications De Recherche Scientifique
MFCD09708051 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD09708051 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Conclusion
MFCD09708051 is a versatile and valuable compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a crucial component in various research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization and development in scientific research.
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
3-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid |
InChI |
InChI=1S/C15H22N2O3/c1-16-7-9-17(10-8-16)6-3-11-20-14-5-2-4-13(12-14)15(18)19/h2,4-5,12H,3,6-11H2,1H3,(H,18,19) |
Clé InChI |
WOQVZMIMRZPUAV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCOC2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)
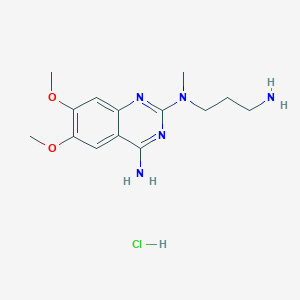
![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)
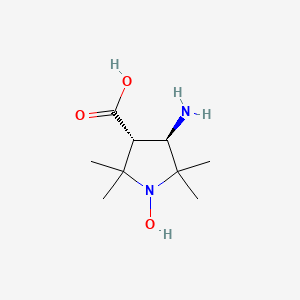
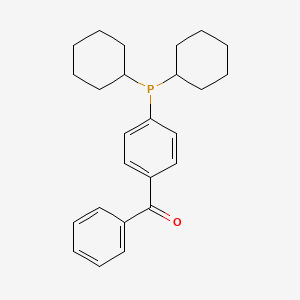
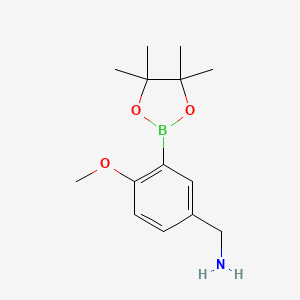
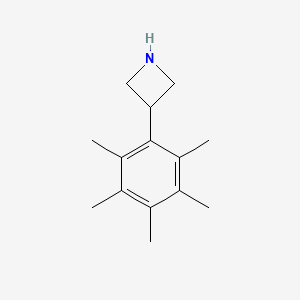

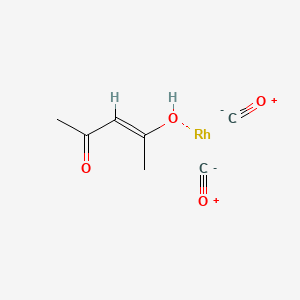

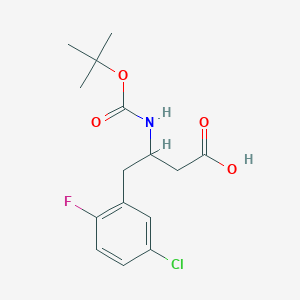
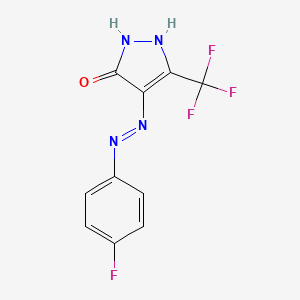
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
